2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate
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Overview
Description
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate is a complex organic compound that features a benzothiazole ring, a methylphenyl group, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with carbon disulfide and an oxidizing agent.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Dimethoxybenzoate Ester: The final step involves esterification of the intermediate compound with 3,5-dimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-azepanylacetate
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-methoxybenzoate
Uniqueness
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate is unique due to the presence of both the benzothiazole ring and the dimethoxybenzoate ester, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H24N2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C25H24N2O6S/c1-17-7-6-8-19(13-17)27(24-22-9-4-5-10-23(22)34(29,30)26-24)11-12-33-25(28)18-14-20(31-2)16-21(15-18)32-3/h4-10,13-16H,11-12H2,1-3H3 |
InChI Key |
DDXNETDBPJGLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC(=C2)OC)OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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